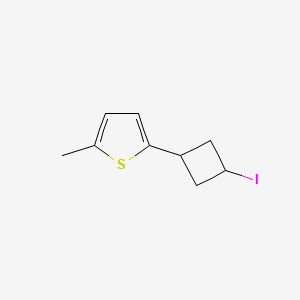

2-(3-Iodocyclobutyl)-5-methylthiophene

Description

2-(3-Iodocyclobutyl)-5-methylthiophene is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a 3-iodocyclobutyl group and at the 5-position with a methyl group. The iodocyclobutyl moiety introduces steric bulk and electronic effects due to the electron-withdrawing iodine atom and strained cyclobutane ring, while the methyl group at C5 stabilizes the thiophene core. For instance, iodination using N-iodosuccinimide (NIS) (as in ) and cyclobutane ring formation via cyclization or cross-coupling reactions could be employed .

Properties

Molecular Formula |

C9H11IS |

|---|---|

Molecular Weight |

278.16 g/mol |

IUPAC Name |

2-(3-iodocyclobutyl)-5-methylthiophene |

InChI |

InChI=1S/C9H11IS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7-8H,4-5H2,1H3 |

InChI Key |

MGBLWDIWDWPEBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CC(C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodocyclobutyl)-5-methylthiophene can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 3-iodocyclobutanone with a thiophene derivative under acidic conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3-iodocyclobutyl group onto the thiophene ring.

Industrial Production Methods

Industrial production of 2-(3-Iodocyclobutyl)-5-methylthiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodocyclobutyl)-5-methylthiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The iodine atom can be reduced to form the corresponding cyclobutyl derivative.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Cyclobutyl derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(3-Iodocyclobutyl)-5-methylthiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(3-Iodocyclobutyl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects. In materials science, its electronic properties contribute to its functionality in devices such as organic transistors and solar cells.

Comparison with Similar Compounds

3-Bromo-2-iodo-5-methylthiophene (12)

- Structure : Bromo (C3) and iodo (C2) substituents on 5-methylthiophene.

- Synthesis: Prepared in 89% yield using NIS for iodination and Sonogashira coupling (vs. traditional I₂/HIO₃ and Negishi coupling) .

- Comparison: The dual halogen substitution at C2 and C3 enhances electrophilicity, facilitating cross-coupling reactions.

3-Bromo-2-(methoxymethyl)-5-methylthiophene (13b)

- Structure : Methoxymethyl (electron-donating) at C2 and bromo at C3.

- Synthesis : 99% purity via sodium hydride/iodomethane alkylation .

- Comparison : The methoxymethyl group improves solubility but reduces electrophilicity compared to the iodocyclobutyl group. This difference impacts applications in catalysis or drug design, where electronic modulation is critical.

Aromatic vs. Aliphatic Substituents

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

5-(3-Iodothiophen-2-yl)-2-methoxyphenol

- Structure : Partially saturated dihydrothiophene ring from iodocyclization.

- Synthesis: Formed via 5-endo-dig iodocyclization, yielding a non-aromatic intermediate .

- Comparison : Reduced aromaticity in the dihydrothiophene derivative lowers stability compared to the fully conjugated thiophene core in the target compound.

5-Methylthiophene Derivatives (e.g., 10c)

- Activity : The 5-methylthiophene derivative 10c exhibits cytotoxicity in THP-1 and CACO-2 cell lines, with toxicity profiles similar to curcumin at 50 μM .

- Comparison : While the 5-methyl group is common, the iodocyclobutyl substituent in the target compound may alter bioavailability or target specificity due to its larger size and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.